![molecular formula C19H23N3O3 B5529136 1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)
1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those structurally related to the compound , often involves regioselective synthesis methods. For instance, Majumdar et al. (2001) detail the synthesis of pyrimidine annelated heterocycles from a similar substrate, yielding heterocycles with significant yields through various treatments, including bromination and cyclization reactions (Majumdar et al., 2001). Such methods may be applicable or adaptable for the synthesis of 1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Molecular Structure Analysis
The structural analysis of similar compounds involves detailed spectroscopic and crystallographic techniques. For example, Hu et al. (2005) synthesized a complex molecule, analyzing its structure through N—H⋯O hydrogen bonding within the crystal structure, indicating the importance of intermolecular interactions in defining the molecular conformation (Hu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinetriones often include cycloaddition and Michael addition reactions, as described by Abdelghani (2001) for 1-benzyl-2,4,6-pyrimidinetrione derivatives. These reactions highlight the reactivity of the pyrimidinetrione core towards various electrophiles and nucleophiles, leading to a range of heterocyclic systems (Abdelghani, 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, often require empirical determination through experimental methods. While specific data on 1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione are not readily available, related research emphasizes the role of molecular structure in determining these properties.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are key to understanding the behavior of pyrimidine derivatives. The work by Patil et al. (2020) on the synthesis of pyrimidine diones underlines the importance of catalyst choice and reaction conditions in influencing the yield and purity of such compounds (Patil et al., 2020).
properties
IUPAC Name |
(5Z)-1-cyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21(2)14-10-8-13(9-11-14)12-16-17(23)20-19(25)22(18(16)24)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,20,23,25)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSSQXYSNXBET-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-Cyclohexyl-5-{[4-(dimethylamino)phenyl]methylidene}-1,3-diazinane-2,4,6-trione |
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